4-Nitrophenylrhamnoside

Beschreibung

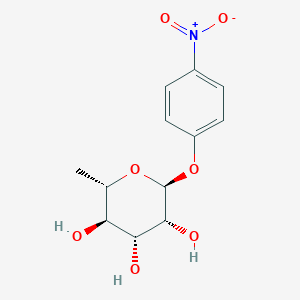

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R,4R,5R,6S)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9-,10+,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILIDCGSXCGACV-UOAXWKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172314 | |

| Record name | 4-Nitrophenylrhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18918-31-5 | |

| Record name | 4-Nitrophenylrhamnoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018918315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenylrhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Nitrophenylrhamnoside: A Chromogenic Key to Unlocking Glycosidase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl-α-L-rhamnopyranoside (pNPR), a synthetic chromogenic substrate, serves as an indispensable tool in biochemical and microbiological research for the sensitive detection and characterization of α-L-rhamnosidase activity. This glycoside is composed of an α-L-rhamnose moiety linked to a 4-nitrophenol group. The enzymatic cleavage of this bond by α-L-rhamnosidase releases L-rhamnose and 4-nitrophenol (pNP). Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color that can be quantified spectrophotometrically, typically at a wavelength of 400-405 nm.[1][2] The rate of p-nitrophenol formation is directly proportional to the enzyme's activity, providing a straightforward and reliable method for studying enzyme kinetics, screening for inhibitors, and assessing enzyme purity.[1] This guide provides a comprehensive overview of the applications of 4-nitrophenylrhamnoside in research, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Core Application: Detection and Characterization of α-L-Rhamnosidase

The primary use of 4-nitrophenyl-α-L-rhamnopyranoside is as a substrate for the assay of α-L-rhamnosidase (EC 3.2.1.40).[3] This enzyme catalyzes the hydrolysis of terminal α-L-rhamnose residues from a variety of glycosides and oligosaccharides.[3] The use of pNPR allows for a continuous and sensitive assay to determine the kinetic properties of α-L-rhamnosidases from diverse sources, including bacteria, fungi, and plants.

Enzymatic Reaction Workflow

The enzymatic assay using 4-nitrophenyl-α-L-rhamnopyranoside follows a simple and robust workflow. The enzyme is incubated with the substrate under optimized conditions of pH and temperature. The reaction is then stopped, typically by adding a strong base, which also serves to develop the color of the liberated p-nitrophenol for spectrophotometric quantification.

Logical Relationship of the Assay Principle

The underlying principle of the assay is a direct enzymatic reaction leading to a detectable product. The hydrolysis of the colorless substrate produces a colored end-product, allowing for quantitative analysis.

Quantitative Data: Kinetic Parameters of α-L-Rhamnosidases

The use of 4-nitrophenyl-α-L-rhamnopyranoside has enabled the detailed kinetic characterization of α-L-rhamnosidases from a wide range of microorganisms. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters that describe the enzyme-substrate interaction. A lower Km value indicates a higher affinity of the enzyme for the substrate.

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Km (mM) | Vmax (U/mg) | Reference |

| Aspergillus niger | 4.5 | 65 | 2.9 | 20.6 | [4] |

| Aspergillus nidulans | 4.5-6.0 | 60 | 0.27 | 64.6 | [5] |

| Bacillus amyloliquefaciens D1 | 6.0 | 40 | 15.09 (mg/ml) | 2.22 (mg/ml/min) | [6][7] |

| Dictyoglomus thermophilum | 5.0 | 95 | 0.054 | 0.17 (s⁻¹) (kcat) | [8] |

| Pichia angusta X349 | 6.0 | 40 | - | - | [9] |

Note: The units for Km and Vmax for Bacillus amyloliquefaciens D1 were reported as mg/ml and mg/ml/min, respectively, and are presented as such.

Experimental Protocols

A generalized protocol for the determination of α-L-rhamnosidase activity using 4-nitrophenyl-α-L-rhamnopyranoside is provided below. It is important to note that optimal conditions, particularly pH, temperature, and substrate concentration, may vary depending on the specific enzyme being studied.

Reagents

-

Assay Buffer: The choice of buffer is critical and should be appropriate for the optimal pH of the enzyme. Commonly used buffers include citrate buffer and sodium phosphate buffer.[5][6][10]

-

Substrate Stock Solution: A stock solution of 4-nitrophenyl-α-L-rhamnopyranoside (e.g., 5 mM) is prepared in the assay buffer.[10]

-

Enzyme Solution: The purified or crude enzyme is diluted in cold assay buffer to a concentration that yields a linear reaction rate over the desired time course.

-

Stop Solution: A solution of sodium carbonate (e.g., 1 M) is used to terminate the reaction and raise the pH to develop the yellow color of p-nitrophenol.[8]

Assay Procedure

-

Reaction Setup: In a microcentrifuge tube or a 96-well microplate, add the assay buffer and the enzyme solution.

-

Pre-incubation: Pre-incubate the mixture at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to ensure temperature equilibration.

-

Reaction Initiation: Start the reaction by adding the pre-warmed substrate solution to the enzyme-buffer mixture.

-

Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Absorbance Measurement: Measure the absorbance of the resulting yellow solution at 405 nm using a spectrophotometer or a microplate reader.

-

Quantification: The amount of p-nitrophenol released can be quantified using a standard curve of known p-nitrophenol concentrations. One unit of α-L-rhamnosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.[10]

Applications in Research and Drug Development

Beyond the basic characterization of enzyme kinetics, this compound is a valuable tool in various research and development areas:

-

Microbial Enzyme Screening: It is used to screen for and identify microorganisms that produce α-L-rhamnosidases with desired properties, such as high activity, stability, or specific substrate preferences.

-

Drug Discovery: The assay can be adapted for high-throughput screening of potential inhibitors of α-L-rhamnosidase. Such inhibitors could have therapeutic applications, for example, in modulating the gut microbiome or as antiviral agents.

-

Food and Beverage Industry: α-L-rhamnosidases are used to enhance the aroma of wines and fruit juices by releasing aromatic compounds from their glycosidic precursors.[3] this compound is used to assess the activity and efficiency of these enzyme preparations.

-

Biocatalysis and Synthetic Chemistry: It serves as a tool in the study of glycosylation reactions and for understanding carbohydrate-protein interactions.[11]

Conclusion

4-Nitrophenyl-α-L-rhamnopyranoside is a robust and versatile chromogenic substrate that has become a cornerstone for the study of α-L-rhamnosidase activity. Its ease of use, sensitivity, and adaptability make it an invaluable tool for researchers in biochemistry, microbiology, and drug development. The quantitative data and standardized protocols presented in this guide provide a solid foundation for the effective application of this compound in diverse research settings.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Enzyme Activity Measurement for Alpha-L-Rhamnosidase [creative-enzymes.com]

- 4. Purification and characterization of an alpha-L-rhamnosidase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. ajbls.com [ajbls.com]

- 7. ajbls.com [ajbls.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Purification and characterization of an alpha-L-rhamnosidase from Pichia angusta X349 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alpha-Rhamnosidase prokaryote Enzyme | Megazyme [megazyme.com]

- 11. 4-Nitrophenyl α-L-Rhamnopyranoside [myskinrecipes.com]

An In-depth Technical Guide to the Discovery and Synthesis of 4-Nitrophenylrhamnoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitrophenyl-α-L-rhamnopyranoside (PNP-Rhamnoside), a crucial chromogenic substrate in biochemical assays. The document details its discovery, chemical and enzymatic synthesis, and its primary application in the detection of α-L-rhamnosidase activity.

Introduction

4-Nitrophenyl-α-L-rhamnopyranoside is a synthetic glycoside that has become an indispensable tool in enzymology. Its significance lies in its ability to act as a specific substrate for α-L-rhamnosidase, an enzyme involved in the hydrolysis of terminal α-L-rhamnose residues from various glycoconjugates. The enzymatic cleavage of PNP-Rhamnoside releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically, providing a simple and sensitive method for measuring enzyme activity. This property is particularly valuable in the screening of microbial strains for α-L-rhamnosidase production, the characterization of purified enzymes, and the study of enzyme kinetics.

Physicochemical and Spectroscopic Data

The identity and purity of synthesized 4-Nitrophenylrhamnoside are confirmed through various analytical techniques. The key physicochemical and spectroscopic data are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 18918-31-5 | [1] |

| Molecular Formula | C₁₂H₁₅NO₇ | [1] |

| Molecular Weight | 285.25 g/mol | [1] |

| Appearance | Colorless blocks | [2] |

| Melting Point | 179–180°C | [2] |

| Optical Rotation | [α]D²⁰ -158.7° (c 1.0, EtOH) | [2] |

Spectroscopic Data

The following tables detail the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, which are critical for its structural elucidation.

Table 2.2.1: ¹H NMR Spectral Data

Solvent: CD₃OD, Frequency: 500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| 8.22 | d | 2H, Aromatic H | [2] | |

| 7.25 | d | 2H, Aromatic H | [2] | |

| 5.60 | d | J₁,₂ = 2 | 1H, H-1 | [2] |

| 4.03 | m | 1H, H-2 | [2] | |

| 3.84 | dd | 1H, H-3 | [2] | |

| 3.56–3.36 | m | 2H, H-4, H-5 | [2] | |

| 1.22 | d | 3H, CH₃ | [2] |

Table 2.2.2: ¹³C NMR Spectral Data

Solvent: CD₃OD, Frequency: 125 MHz

| Chemical Shift (δ) ppm | Assignment | Reference |

| 150.83 | Aromatic C | [2] |

| 141.85 | Aromatic C | [2] |

| 124.75 | Aromatic C | [2] |

| 115.62 | Aromatic C | [2] |

| 98.01 | C-1 | [2] |

| 71.62 | C-2, C-3, C-4, or C-5 | [2] |

| 70.15 | C-2, C-3, C-4, or C-5 | [2] |

| 69.75 | C-2, C-3, C-4, or C-5 | [2] |

| 69.34 | C-2, C-3, C-4, or C-5 | [2] |

| 16.07 | C-6 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. The chemical approach, particularly the one-pot synthesis, is widely reported.

Chemical Synthesis: One-Pot Glycosylation and Deacetylation

A common and efficient method for the synthesis of this compound is a one-pot reaction involving the glycosylation of p-nitrophenol with an acetylated rhamnosyl halide, followed by deacetylation.[2]

Experimental Protocol:

Materials:

-

2,3,4-tri-O-acetyl-α-L-rhamnosyl chloride

-

p-Nitrophenol

-

10% Sodium hydroxide (NaOH) aqueous solution

-

Cetyl trimethylammonium bromide (CTAB)

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for flash column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve p-nitrophenol in a suitable organic solvent.

-

Addition of Reagents: Add 10% aqueous NaOH and a catalytic amount of cetyl trimethylammonium bromide (phase transfer catalyst).

-

Glycosylation: To the stirred mixture, add a solution of 2,3,4-tri-O-acetyl-α-L-rhamnosyl chloride in the same organic solvent.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent.

-

Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

-

Elution: Elute the column with a mixture of petroleum ether and ethyl acetate (e.g., 1:3 v/v).[2]

-

Characterization: Collect the fractions containing the desired product, evaporate the solvent, and characterize the final product using NMR, melting point, and other analytical techniques.

A reported yield for this one-pot synthesis is 37%.[2]

Logical Workflow for Chemical Synthesis:

Caption: Workflow for the one-pot chemical synthesis of this compound.

Enzymatic Synthesis (Conceptual)

While a specific protocol for the enzymatic synthesis of this compound is not widely documented, it is conceptually feasible through the reverse hydrolysis or transglycosylation activity of certain α-L-rhamnosidases.

Conceptual Experimental Protocol:

Materials:

-

L-Rhamnose (donor)

-

p-Nitrophenol (acceptor)

-

α-L-Rhamnosidase with transglycosylation activity

-

Buffer solution (e.g., sodium phosphate buffer, pH 6.5)

Procedure:

-

Reaction Mixture: Prepare a concentrated solution of L-rhamnose and p-nitrophenol in the appropriate buffer.

-

Enzyme Addition: Add the α-L-rhamnosidase to the reaction mixture.

-

Incubation: Incubate the reaction at an optimal temperature for the enzyme (e.g., 55°C) with gentle agitation.

-

Reaction Monitoring: Monitor the formation of this compound over time using High-Performance Liquid Chromatography (HPLC).

-

Enzyme Inactivation: Once equilibrium is reached or the desired yield is achieved, inactivate the enzyme by heat treatment.

-

Purification: Purify the product from the reaction mixture using chromatographic techniques.

Signaling Pathway for Enzymatic Synthesis (Reverse Hydrolysis):

Caption: Conceptual pathway for the enzymatic synthesis of this compound.

Application in Enzymatic Assays

The primary application of this compound is in the colorimetric assay of α-L-rhamnosidase activity.

Principle of the Assay

α-L-Rhamnosidase catalyzes the hydrolysis of the glycosidic bond in 4-Nitrophenyl-α-L-rhamnopyranoside, releasing L-rhamnose and p-nitrophenol. In an alkaline environment, p-nitrophenol is deprotonated to the p-nitrophenolate ion, which has a characteristic yellow color with a maximum absorbance at approximately 405-410 nm. The rate of formation of this yellow product is directly proportional to the enzyme activity.

Experimental Protocol for α-L-Rhamnosidase Activity Assay:

Materials:

-

4-Nitrophenyl-α-L-rhamnopyranoside (substrate)

-

Buffer solution (e.g., 100 mM sodium phosphate buffer, pH 6.5)

-

Enzyme solution (e.g., purified α-L-rhamnosidase or crude cell lysate)

-

Stopping reagent (e.g., 1 M sodium carbonate solution)

-

Spectrophotometer or microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of 4-Nitrophenyl-α-L-rhamnopyranoside in the assay buffer.

-

Reaction Setup: In a microcentrifuge tube or a well of a microplate, add a defined volume of the assay buffer and the substrate solution.

-

Pre-incubation: Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C).

-

Reaction Initiation: Start the reaction by adding a small volume of the enzyme solution.

-

Incubation: Incubate the reaction for a specific period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding the stopping reagent (e.g., 1 M sodium carbonate), which also raises the pH to develop the yellow color.

-

Measurement: Measure the absorbance of the solution at 405 nm or 410 nm.

-

Quantification: Calculate the amount of p-nitrophenol released using a standard curve of p-nitrophenol. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.[2]

Experimental Workflow for α-L-Rhamnosidase Assay:

Caption: Step-by-step workflow for the enzymatic assay of α-L-rhamnosidase.

Conclusion

4-Nitrophenyl-α-L-rhamnopyranoside is a well-characterized and synthetically accessible compound that serves as a cornerstone for the study of α-L-rhamnosidases. This guide has provided a detailed overview of its synthesis, characterization, and application. The experimental protocols and workflows presented herein are intended to be a valuable resource for researchers in academic and industrial settings, facilitating the advancement of enzymology and its applications in drug development and biotechnology.

References

An In-depth Technical Guide to 4-Nitrophenyl-α-L-rhamnopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl-α-L-rhamnopyranoside, also known as p-nitrophenyl-α-L-rhamnopyranoside, is a chromogenic substrate widely utilized in biochemistry and microbiology for the detection and quantification of α-L-rhamnosidase activity. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and use, and a visualization of its application in enzymatic assays.

Physical and Chemical Properties

4-Nitrophenyl-α-L-rhamnopyranoside is a white to slightly yellow crystalline powder. Its core structure consists of a rhamnose sugar moiety linked to a p-nitrophenol group via an α-glycosidic bond. This linkage is the target for enzymatic cleavage by α-L-rhamnosidases.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₇ | [1][2] |

| Molecular Weight | 285.25 g/mol | [1][2] |

| Melting Point | 179–180 °C | [3] |

| Specific Rotation ([α]D20) | -158.7° (c 1.0, EtOH) | [3] |

| Solubility | ||

| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (Hygroscopic, use newly opened) | [4] |

| Dimethylformamide (DMF) | 20 mg/mL | [5] |

| Ethanol | 49.00-51.00 mg/mL | [6] |

| Ethanol:Water (1:1) | 19.60-20.40 mg/mL | [6] |

| Water | 50 mg/mL | [6] |

| Phosphate Buffered Saline (PBS, pH 7.2) | 2 mg/mL | [5] |

Experimental Protocols

Synthesis of 4-Nitrophenyl-α-L-rhamnopyranoside

A two-step synthesis method provides a convenient route to obtain 4-Nitrophenyl-α-L-rhamnopyranoside[3]:

-

Acetylation and Chlorination of L-rhamnose: L-rhamnose is first acetylated and then chlorinated in the presence of acetyl chloride to yield 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl chloride.

-

Glycosylation and Deacetylation: The resulting compound is then reacted with p-nitrophenol in the presence of a phase transfer catalyst. This is followed by a one-pot glycosylation and deacetylation using 10% aqueous NaOH and cetyl alkyl trimethyl ammonium bromide.

-

Purification: The final product is purified by flash column chromatography on silica gel using a petroleum ether-ethyl acetate (1:3) solvent system, resulting in a yield of 37%[3].

Enzymatic Assay for α-L-Rhamnosidase Activity

4-Nitrophenyl-α-L-rhamnopyranoside is a key substrate for assaying α-L-rhamnosidase activity. The protocol generally involves the following steps[7][8][9][10]:

-

Preparation of Reagents:

-

Substrate Solution: Prepare a 2 mM solution of 4-Nitrophenyl-α-L-rhamnopyranoside in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5).

-

Enzyme Solution: Dilute the enzyme sample appropriately in the same buffer.

-

Stop Solution: Prepare a 1 M solution of sodium carbonate (Na₂CO₃).

-

-

Enzyme Reaction:

-

In a microcentrifuge tube or a well of a microplate, mix 200 µL of the substrate solution with 200 µL of the diluted enzyme solution.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period (e.g., 10-30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding 1.6 mL of the 1 M Na₂CO₃ solution. The addition of the alkaline solution also develops the yellow color of the p-nitrophenolate ion.

-

-

Quantification:

-

Measure the absorbance of the resulting yellow solution at 405 nm using a spectrophotometer.

-

The amount of released p-nitrophenol is proportional to the α-L-rhamnosidase activity. One unit of enzyme activity is typically defined as the amount of enzyme required to release 1 µmol of p-nitrophenol per minute under the specified assay conditions[7][9].

-

Visualizations

Enzymatic Hydrolysis and Detection Pathway

The following diagram illustrates the enzymatic hydrolysis of 4-Nitrophenyl-α-L-rhamnopyranoside and the subsequent colorimetric detection of the reaction product.

References

- 1. scbt.com [scbt.com]

- 2. 4-Nitrophenyl α-L-rhamnopyranoside | CymitQuimica [cymitquimica.com]

- 3. 4-Nitrophenyl α-l-rhamnopyranoside hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.cn]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ajbls.com [ajbls.com]

- 10. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis | PLOS One [journals.plos.org]

A Technical Guide to 4-Nitrophenyl-α-L-rhamnopyranoside: Suppliers, Purity, and Enzymatic Assay Protocols

For researchers and professionals in drug development and life sciences, 4-Nitrophenyl-α-L-rhamnopyranoside (pNPR) is a critical chromogenic substrate for the detection and quantification of α-L-rhamnosidase and naringinase activity. This guide provides an in-depth overview of commercially available pNPR, including supplier and purity information, and presents a detailed, consolidated protocol for its use in enzymatic assays.

Supplier and Purity Overview

A variety of chemical suppliers offer 4-Nitrophenyl-α-L-rhamnopyranoside, with purity levels generally suitable for research applications. The following table summarizes the specifications from prominent suppliers.

| Supplier | Product Name | CAS Number | Purity | Form | Storage Temperature |

| Cayman Chemical | 4-Nitrophenyl α-L-rhamnopyranoside | 18918-31-5 | ≥98% | Solid | -20°C |

| Sigma-Aldrich | 4-Nitrophenyl α-L-rhamnopyranoside | 18918-31-5 | ≥98% (TLC) | Powder | −20°C[1][2] |

| CymitQuimica (distributor for Biosynth) | 4-Nitrophenyl α-L-rhamnopyranoside | 18918-31-5 | Min. 99 Area-% | White to Slightly Yellow Powder | < -15°C[3][4] |

| Santa Cruz Biotechnology | 4-Nitrophenyl α-L-rhamnopyranoside | 18918-31-5 | Not specified | Solid | Not specified |

| MedChemExpress | 4-Nitrophenyl α-L-rhamnopyranoside | 18918-31-5 | Not specified | Solid | Not specified |

| Glycosynth | p-Nitrophenyl alpha-L-rhamnopyranoside | 18918-31-5 | Not specified | Solid | -20°C[5] |

Principle of the Enzymatic Assay

4-Nitrophenyl-α-L-rhamnopyranoside serves as an effective substrate for enzymes like α-L-rhamnosidase and the α-rhamnosidase subunit of naringinase.[6][7] The enzymatic hydrolysis of the glycosidic bond in pNPR releases L-rhamnose and 4-nitrophenol (pNP).[3][5][7] Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate anion, which exhibits a distinct yellow color.[3][5] The intensity of this color, which can be quantified by measuring its absorbance at approximately 405 nm, is directly proportional to the amount of 4-nitrophenol produced and thus to the enzymatic activity.[1]

Experimental Protocol: α-L-Rhamnosidase Activity Assay

This protocol consolidates methodologies cited in biochemical literature for the determination of α-L-rhamnosidase activity.

I. Reagent Preparation

-

Assay Buffer: Prepare a 50 mM sodium phosphate buffer. The optimal pH for the enzyme should be determined, but a starting point of pH 7.0 is common.[7]

-

Substrate Stock Solution: Prepare a stock solution of 4-Nitrophenyl-α-L-rhamnopyranoside in the assay buffer. The concentration will depend on the specific experimental design, but a stock of 4 mM is a useful starting point.[7] If solubility is an issue, a small amount of an organic solvent like DMSO can be used, ensuring the final concentration in the assay does not inhibit enzyme activity.

-

Enzyme Solution: Dilute the enzyme sample to be tested in the assay buffer to a concentration that will yield a linear rate of product formation over the desired time course.

-

Stop Solution: Prepare a 1 M sodium carbonate (Na₂CO₃) solution. This will raise the pH and stop the enzymatic reaction, while also ensuring the complete conversion of 4-nitrophenol to the chromogenic 4-nitrophenolate anion.[7]

II. Assay Procedure

-

Reaction Setup: In a microplate well or a microcentrifuge tube, add the following in order:

-

100 µL of Assay Buffer

-

50 µL of Enzyme Solution

-

-

Pre-incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiation of Reaction: Start the reaction by adding 50 µL of the Substrate Stock Solution to each well.

-

Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Termination of Reaction: Stop the reaction by adding 100 µL of the Stop Solution.

-

Absorbance Measurement: Measure the absorbance of the resulting yellow solution at 405 nm using a microplate reader or a spectrophotometer.

-

Controls:

-

Blank: A reaction mixture containing all components except the enzyme solution (replace with assay buffer) to account for any non-enzymatic hydrolysis of the substrate.

-

Negative Control: A reaction mixture containing all components except the substrate solution (replace with assay buffer) to correct for any background absorbance from the enzyme preparation.

-

III. Data Analysis

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

The concentration of the liberated 4-nitrophenol can be calculated using a standard curve of known concentrations of 4-nitrophenol or by using its molar extinction coefficient.

-

Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Visualizing the Experimental Workflow

The following diagrams illustrate the enzymatic reaction and the general workflow of the assay.

Caption: Enzymatic hydrolysis of 4-Nitrophenyl-α-L-rhamnopyranoside.

Caption: General workflow for the α-L-rhamnosidase activity assay.

Synthesis of 4-Nitrophenyl-α-L-rhamnopyranoside

While detailed, step-by-step synthesis protocols are proprietary to suppliers, the scientific literature outlines the general approach. One method involves a one-pot reaction that combines glycosylation and deacetylation. This process uses 2,3,4-tri-O-acetyl-α-L-rhamnosyl chloride and para-nitrophenol in the presence of 10% aqueous sodium hydroxide and a phase transfer catalyst like cetyl alkyl trimethyl ammonium bromide. The resulting product is then purified by flash column chromatography.

References

- 1. 4-Nitrophenyl ?-L-rhamnopyranoside - Biochemicals - CAT N°: 29195 [bertin-bioreagent.com]

- 2. 4-Nitrophenyl α-L-rhamnopyranoside | Genome Context [genomecontext.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Nitrophenyl α-L-rhamnopyranoside - Immunomart [immunomart.com]

- 6. A method for assaying the rhamnosidase activity of naringinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microbial α-L-Rhamnosidases of Glycosyl Hydrolase Families GH78 and GH106 Have Broad Substrate Specificities toward α-L-Rhamnosyl- and α-L-Mannosyl-Linkages - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Research Applications of 4-Nitrophenyl α-L-rhamnopyranoside (CAS 18918-31-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl α-L-rhamnopyranoside, identified by CAS number 18918-31-5, is a glycosidic compound that serves as a pivotal tool in biochemical and enzymatic research.[1] Structurally, it consists of an α-L-rhamnopyranoside unit linked to a p-nitrophenyl group.[1] This chemical is primarily utilized as a chromogenic substrate for the enzyme α-L-rhamnosidase (EC 3.2.1.40) and the naringinase enzyme complex, which exhibits α-L-rhamnosidase activity.[2][3][4] Its application is crucial for the detection and quantification of these enzymatic activities in various biological samples.[5][6] The enzymatic hydrolysis of 4-nitrophenyl α-L-rhamnopyranoside yields L-rhamnose and p-nitrophenol, the latter of which is a yellow-colored compound that can be easily measured spectrophotometrically, providing a direct correlation to enzyme activity.[5][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Nitrophenyl α-L-rhamnopyranoside is presented in the table below.

| Property | Value | References |

| CAS Number | 18918-31-5 | [2][4] |

| Molecular Formula | C₁₂H₁₅NO₇ | [2][4] |

| Molecular Weight | 285.25 g/mol | [2][4] |

| Appearance | White to off-white powder | [8] |

| Synonyms | p-Nitrophenyl α-L-rhamnoside, 4-Nitrophenyl-alpha-L-rhamnoside | [1][2] |

Core Research Application: Enzymatic Assays

The principal application of 4-Nitrophenyl α-L-rhamnopyranoside is in the quantitative determination of α-L-rhamnosidase and naringinase activity.

Signaling Pathway: Enzymatic Hydrolysis

The enzymatic reaction involves the specific cleavage of the glycosidic bond in 4-Nitrophenyl α-L-rhamnopyranoside by α-L-rhamnosidase. This hydrolysis releases p-nitrophenol, which, under alkaline conditions, forms the p-nitrophenolate anion, a chromophore with strong absorbance at approximately 405-420 nm.[3][9]

Caption: Enzymatic hydrolysis of 4-Nitrophenyl α-L-rhamnopyranoside.

Quantitative Data: Enzyme Kinetics

4-Nitrophenyl α-L-rhamnopyranoside is a valuable substrate for determining the kinetic parameters of α-L-rhamnosidase from various microbial sources. The Michaelis-Menten constants, Kₘ and Vₘₐₓ, provide insights into the enzyme's affinity for the substrate and its maximum reaction velocity, respectively.

| Enzyme Source | Kₘ (mM) | Vₘₐₓ (U/mg) | Optimal pH | Optimal Temperature (°C) | References |

| Aspergillus niger | 2.9 | 20.6 | 4.5 | 65 | [10] |

| Aspergillus nidulans | 0.27 | 64.6 | 4.5-6.0 | 60 | [1] |

| Pichia angusta X349 | - | - | 6.0 | ~40 | [2] |

| Bacillus amyloliquefaciens D1 | 15.09 (mg/ml) | 2.22 (mg/ml/min) | 6.0 | 40 | [8] |

| Dictyoglomus thermophilum | 0.054 | 0.17 (s⁻¹) | 5.0 | 95 | [11] |

Note: Units for Kₘ and Vₘₐₓ may vary between studies. "U" typically represents the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute.

Experimental Protocols

General Experimental Workflow

The general workflow for an α-L-rhamnosidase activity assay using 4-Nitrophenyl α-L-rhamnopyranoside is outlined below.

Caption: General workflow for an α-L-rhamnosidase activity assay.

Detailed Methodology for α-L-Rhamnosidase Activity Assay

This protocol is a generalized representation based on common methodologies found in the literature.[8][11][12] Researchers should optimize conditions for their specific enzyme and experimental setup.

Materials:

-

4-Nitrophenyl α-L-rhamnopyranoside (substrate)

-

Enzyme preparation (e.g., purified enzyme, cell lysate)

-

Reaction buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5)[13]

-

Stop solution (e.g., 1 M Na₂CO₃)[11]

-

Spectrophotometer and cuvettes or microplate reader

Procedure:

-

Prepare a stock solution of the substrate: Dissolve 4-Nitrophenyl α-L-rhamnopyranoside in the reaction buffer to a desired concentration (e.g., 2 mM).[12]

-

Set up the reaction mixture: In a microcentrifuge tube or a well of a microplate, combine the reaction buffer, substrate solution, and enzyme preparation. The final volume and concentrations should be optimized. A typical reaction mixture might contain:

-

800 µL of reaction buffer

-

100 µL of substrate solution

-

100 µL of enzyme solution[13]

-

-

Incubate the reaction: Incubate the reaction mixture at the optimal temperature for the enzyme for a specific period (e.g., 10-30 minutes).[8][12]

-

Stop the reaction: Terminate the enzymatic reaction by adding a volume of the stop solution (e.g., 50-700 µL of 1 M Na₂CO₃).[11][12] The addition of a high pH solution also facilitates the development of the yellow color of the p-nitrophenolate ion.

-

Measure the absorbance: Measure the absorbance of the resulting solution at a wavelength between 400 nm and 420 nm using a spectrophotometer.[3][11]

-

Prepare a standard curve: To quantify the amount of p-nitrophenol released, prepare a standard curve using known concentrations of p-nitrophenol.

-

Calculate enzyme activity: One unit of α-L-rhamnosidase activity is typically defined as the amount of enzyme required to release 1 µmol of p-nitrophenol per minute under the specified assay conditions.[12]

Applications in Drug Development and Biotechnology

While the primary use of 4-Nitrophenyl α-L-rhamnopyranoside is as a laboratory reagent for enzyme characterization, its application has broader implications in several fields:

-

Food and Beverage Industry: Naringinase, which contains α-L-rhamnosidase activity, is used to reduce the bitterness of citrus juices by hydrolyzing naringin.[14][15] Assays with 4-Nitrophenyl α-L-rhamnopyranoside are essential for quality control and optimization of this process.

-

Pharmaceutical Research: Glycosylation is a critical factor in the activity and bioavailability of many drugs and natural products.[8] α-L-rhamnosidases can be used to modify the glycosylation patterns of flavonoids and other bioactive compounds.[16] 4-Nitrophenyl α-L-rhamnopyranoside is a key tool for discovering and characterizing novel α-L-rhamnosidases for these biotransformation applications.

-

Biofuel Production: The enzymatic degradation of plant biomass, which contains rhamnose in its hemicellulose fraction, is a key area of biofuel research. Characterizing α-L-rhamnosidases is important for developing efficient enzyme cocktails for biomass conversion.

Conclusion

4-Nitrophenyl α-L-rhamnopyranoside (CAS 18918-31-5) is an indispensable tool for researchers studying α-L-rhamnosidases and naringinases. Its chromogenic nature allows for a simple, sensitive, and quantitative spectrophotometric assay of enzyme activity. The detailed understanding of enzyme kinetics and reaction mechanisms facilitated by this substrate is crucial for advancing research in enzymology, biotechnology, and drug development. The standardized protocols and compiled kinetic data presented in this guide provide a solid foundation for scientists and professionals working in these fields.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Purification and characterization of an alpha-L-rhamnosidase from Pichia angusta X349 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Nitrophenyl ?-L-rhamnopyranoside - Biochemicals - CAT N°: 29195 [bertin-bioreagent.com]

- 4. scbt.com [scbt.com]

- 5. Characterization of α-L-Rhamnosidase and β-D-Glucosidase Subunits of Naringinase Immobilized on a Magnetic Polysaccharide Carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Nitrophenyl α-L-rhamnopyranoside - Immunomart [immunomart.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ajbls.com [ajbls.com]

- 9. A method for assaying the rhamnosidase activity of naringinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification and characterization of an alpha-L-rhamnosidase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis | PLOS One [journals.plos.org]

- 13. ajbls.com [ajbls.com]

- 14. researchgate.net [researchgate.net]

- 15. Naringinases: occurrence, characteristics, and applications - ProQuest [proquest.com]

- 16. Rhamnosidase activity of selected probiotics and their ability to hydrolyse flavonoid rhamnoglucosides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chromogenic Substrates for Glycosidases

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of chromogenic substrates for glycosidases, detailing their mechanisms, applications, and associated experimental protocols. It is designed to be a valuable resource for researchers and professionals involved in glycosidase research and drug development.

Introduction to Glycosidases and Chromogenic Substrates

Glycosidases, also known as glycoside hydrolases, are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, glycoproteins, and glycolipids.[1] Their activity is crucial in a myriad of biological processes, including digestion, lysosomal catabolism of glycoconjugates, and post-translational modification of proteins.[2] Consequently, abnormal glycosidase activity is implicated in numerous diseases, such as lysosomal storage disorders and cancer, making them important targets for diagnostics and therapeutic intervention.[1][2]

Chromogenic substrates are invaluable tools for studying glycosidase activity. These synthetic molecules consist of a carbohydrate moiety recognized by a specific glycosidase, linked to a chromophore.[3] Enzymatic cleavage of the glycosidic bond releases the chromophore, resulting in a measurable color change.[3][4] This principle allows for the qualitative and quantitative assessment of enzyme activity in various applications, including enzyme-linked immunosorbent assays (ELISAs), immunohistochemistry (IHC), microbial detection, and high-throughput screening of enzyme inhibitors.[3][5]

Types of Chromogenic Substrates and Their Mechanisms of Action

Chromogenic substrates for glycosidases can be broadly categorized based on the chemical nature of their chromophore.

Nitrophenyl-Based Substrates

These are among the most common chromogenic substrates. They consist of a p-nitrophenyl (pNP) or o-nitrophenyl (oNP) group linked to a sugar. Enzymatic hydrolysis releases p-nitrophenol or o-nitrophenol.[6][7] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 400-405 nm.[6]

Indoxyl-Based Substrates

Indoxyl substrates, such as the widely used 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal), are particularly useful for histochemical applications.[8] Upon enzymatic cleavage, an indoxyl derivative is released. In the presence of an oxidizing agent, typically atmospheric oxygen or a ferricyanide/ferrocyanide mixture, two molecules of the indoxyl derivative undergo oxidative dimerization to form an insoluble, intensely colored indigo precipitate at the site of enzyme activity.[9] This localization makes them ideal for visualizing enzyme activity in cells and tissues.[8] Variations in the halogen substituents on the indole ring produce different colored precipitates, such as magenta and rose.[8]

Metal-Chelating Substrates

This class of substrates releases an aglycone that can chelate with metal ions to produce a colored precipitate. Examples include derivatives of catechol, alizarin, and 3',4'-dihydroxyflavone.[2][10] For instance, upon hydrolysis of alizarin-β-D-glucoside, the released alizarin chelates with iron(III) ions to form a purple precipitate.[10] These substrates are particularly useful in microbiology for the detection and differentiation of bacteria on solid media.[2][10]

Other Chromogenic Substrates

A variety of other chromophores have been utilized to develop substrates with specific properties. For example, hydroxyanthraquinone-based substrates have been developed for the detection of microbial glycosidases.[10]

Quantitative Data Presentation

The choice of a chromogenic substrate is often guided by the kinetic parameters of its interaction with the target glycosidase. The Michaelis constant (Km), representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), is a key indicator of the enzyme's affinity for the substrate. A lower Km value generally signifies a higher affinity. The tables below summarize the kinetic parameters for various glycosidases with different chromogenic substrates. It is important to note that these values can vary depending on the enzyme source and experimental conditions.

Table 1: Kinetic Parameters for β-Galactosidase

| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Reference(s) |

| o-Nitrophenyl-β-D-galactopyranoside (ONPG) | Aspergillus oryzae | 0.80 | 0.0864 (A/min) | 5.0 - 8.0 | [11] |

| o-Nitrophenyl-β-D-galactopyranoside (ONPG) | E. coli | 0.24 - 0.34 | Not specified | 7.0 | [12] |

| o-Nitrophenyl-β-D-galactopyranoside (ONPG) | Lactobacillus plantarum | 6.64 | 147.5 | 6.5 | [13] |

| VBzTM-Gal | Bovine liver, E. coli, Aspergillus niger | Low Km with E. coli | Not specified | Not specified | [14] |

| VLM-Gal | Bovine liver, E. coli, Aspergillus niger | Not specified | Not specified | Not specified | [14] |

| VLPr-Gal | Bovine liver, E. coli, Aspergillus niger | Not specified | Not specified | Not specified | [14] |

| VQM-Gal | Bovine liver, E. coli, Aspergillus niger | Not specified | Not specified | Not specified | [14] |

| VQPr-Gal | Bovine liver, E. coli, Aspergillus niger | Not specified | Not specified | Not specified | [14] |

Table 2: Kinetic Parameters for α-Glucosidase

| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Reference(s) |

| p-Nitrophenyl-α-D-glucopyranoside (pNPG) | Saccharomyces cerevisiae | 2.29 | 0.0016 (µM/min) | 6.9 | [15] |

| p-Nitrophenyl-α-L-glucoside (pNP-α-L-Glc) | Cecembia lonarensis (ClAgl29A) | 2.01 | Not specified (kcat = 2.00 s-1) | 5.5 | Not specified |

| p-Nitrophenyl-α-L-glucoside (pNP-α-L-Glc) | Cecembia lonarensis (ClAgl29B) | 1.79 | Not specified (kcat = 7.76 s-1) | 5.5 | Not specified |

Table 3: Kinetic Parameters for Other Glycosidases

| Enzyme | Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Reference(s) |

| β-Glucuronidase (GUS) | p-Nitrophenyl-β-D-glucuronide | Not specified | Not specified | Not specified | Not specified | [16] |

| α-L-Fucosidase | p-Nitrophenyl-α-L-fucopyranoside (pNPAFU) | Lacticaseibacillus rhamnosus | Not specified | Not specified | Not specified | [17] |

| β-N-Acetylhexosaminidase | p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) | Paraglaciecola hydrolytica | Not specified (kcat/KM = 341 mM-1s-1) | Not specified | 6.0 | [1] |

| β-N-Acetylhexosaminidase | p-Nitrophenyl-N-acetyl-β-D-galactosaminide (pNP-GalNAc) | Paraglaciecola hydrolytica | Not specified (kcat/KM = 344 mM-1s-1) | Not specified | 6.0 | [1] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable results. Below are representative protocols for glycosidase assays using different classes of chromogenic substrates.

α-Glucosidase Assay using p-Nitrophenyl-α-D-glucopyranoside (pNPG)[6]

This protocol describes a typical colorimetric assay for α-glucosidase activity in a 96-well microplate format.

Materials:

-

α-Glucosidase enzyme solution

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (e.g., 5 mM in buffer)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

-

96-well microplate

-

Microplate reader

Procedure:

-

To each well of a 96-well plate, add 50 µL of phosphate buffer.

-

Add 20 µL of the test sample (e.g., potential inhibitor) or buffer (for control).

-

Add 10 µL of the α-glucosidase enzyme solution and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 50 µL of the sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader. The α-glucosidase activity is proportional to the amount of p-nitrophenol released.

Histochemical β-Glucuronidase (GUS) Assay using X-Gluc[9][18]

This protocol is designed for the histochemical localization of GUS activity in plant tissues.

Materials:

-

X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide)

-

Dimethylformamide

-

Sodium phosphate buffer (50 mM, pH 7.0)

-

Potassium ferricyanide and potassium ferrocyanide (optional, as an oxidation catalyst)

-

70% Ethanol

-

Plant tissue

Procedure:

-

Prepare the X-Gluc staining solution: Dissolve 5 mg of X-Gluc in 1 mL of dimethylformamide. Add this to 9 mL of 50 mM sodium phosphate buffer (pH 7.0). For enhanced staining, the buffer can be supplemented with potassium ferricyanide and potassium ferrocyanide.

-

Cut fresh tissue sections and place them in a microfuge tube or a well of a 24-well plate.

-

Add 0.5-1 mL of the X-Gluc staining solution to cover the tissue.

-

Incubate at 37°C for one hour to overnight, until a blue color develops.

-

After staining, remove the staining solution and rinse the tissue with 70% ethanol for at least 5 minutes to remove chlorophyll and stop the enzymatic reaction.

-

Examine the tissue under a microscope to visualize the blue precipitate, indicating the location of GUS activity.

Microbial β-Glucosidase Assay using Alizarin-β-D-glucoside[10][19]

This protocol is for the detection of β-glucosidase activity in bacteria on an agar medium.

Materials:

-

Columbia agar medium

-

Alizarin-β-D-glucoside

-

Ferric ammonium citrate (FAC)

-

Bacterial cultures

Procedure:

-

Prepare Columbia agar medium according to the manufacturer's instructions.

-

Autoclave the medium and cool to approximately 50°C.

-

Aseptically add a filter-sterilized solution of alizarin-β-D-glucoside to a final concentration of 300 mg/L.

-

Add a filter-sterilized solution of ferric ammonium citrate to a final concentration of 500 mg/L.

-

Pour the agar into sterile Petri dishes and allow to solidify.

-

Inoculate the plates with the bacterial strains to be tested.

-

Incubate the plates at 37°C for 18-24 hours.

-

Observe the plates for bacterial growth and the formation of a colored precipitate around the colonies. β-glucosidase-positive colonies will be surrounded by a purple halo due to the chelation of the liberated alizarin with iron.

Signaling Pathways and Experimental Workflows

Glycosidases play critical roles in various cellular signaling pathways, often by modifying the carbohydrate structures of signaling molecules or their receptors. Chromogenic substrates are instrumental in dissecting these pathways and in screening for potential therapeutic modulators.

Mechanism of Action of Chromogenic Substrates

The fundamental principle underlying all chromogenic glycosidase assays is the enzymatic liberation of a chromophore. The following diagram illustrates this general mechanism.

References

- 1. Identification and Characterization of a β-N-Acetylhexosaminidase with a Biosynthetic Activity from the Marine Bacterium Paraglaciecola hydrolytica S66T - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heparanase regulation of cancer, autophagy and inflammation: New mechanisms and targets for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Heparanase is required for activation and function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of N361 Glycosylation on Epidermal Growth Factor Receptor Biological Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Mechanism of Secondary Ganglioside and Lipid Accumulation in Lysosomal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Chromogenic hydroxyanthraquinone-based enzyme substrates for the detection of microbial β-d-galactosidase, β-d-glucuronidase and β-d-ribosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biology of the Heparanase–Heparan Sulfate Axis and Its Role in Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. journals.biologists.com [journals.biologists.com]

- 15. Heparin/Heparan Sulfate Proteoglycans Glycomic Interactome in Angiogenesis: Biological Implications and Therapeutical Use [mdpi.com]

- 16. Substrate specificity and kinetic properties of α-galactosidases from Vicia faba - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization and stabilization of the α-L-fucosidase set from Lacticaseibacillus rhamnosus INIA P603 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling and Use of 4-Nitrophenyl-α-L-rhamnopyranoside

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and experimental use of 4-Nitrophenyl-α-L-rhamnopyranoside (pNPR), a chromogenic substrate essential for the kinetic study of α-L-rhamnosidases. Given its application in drug development and various biochemical assays, a thorough understanding of its properties and potential hazards, particularly concerning its hydrolysis product, 4-nitrophenol, is critical for ensuring laboratory safety and experimental accuracy.

Chemical and Physical Properties

4-Nitrophenyl-α-L-rhamnopyranoside is a glycoside that, upon enzymatic cleavage by α-L-rhamnosidase, releases L-rhamnose and 4-nitrophenol. The latter product is a yellow chromogen under alkaline conditions, allowing for the colorimetric quantification of enzyme activity.

| Property | Value |

| CAS Number | 18918-31-5 |

| Molecular Formula | C₁₂H₁₅NO₇ |

| Molecular Weight | 285.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Storage Temperature | -20°C |

| Solubility | Soluble in ethanol (49-51 mg/mL), DMF (20 mg/mL), DMSO (15 mg/mL), and PBS (pH 7.2, 2 mg/mL) |

Safety and Hazard Information

While 4-Nitrophenyl-α-L-rhamnopyranoside itself is not classified as a hazardous substance, the primary safety concern arises from its hydrolysis to 4-nitrophenol . 4-nitrophenol is toxic if swallowed, harmful in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure. Therefore, all handling procedures should be conducted with the assumption that exposure to 4-nitrophenol may occur.

Hazard Identification and Classification

4-Nitrophenyl-α-L-rhamnopyranoside:

-

Not classified as hazardous according to GHS.

4-Nitrophenol (Hydrolysis Product):

-

GHS Classification:

-

Acute Toxicity, Oral (Category 3)

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

Specific Target Organ Toxicity — Repeated Exposure (Category 2)

-

Quantitative Toxicity Data for 4-Nitrophenol

| Route of Exposure | Species | LD50/LC50 Value |

| Oral | Rat | 202 - 620 mg/kg |

| Mouse | 470 mg/kg | |

| Dermal | Rat | 1024 mg/kg |

| Inhalation | No data available |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling solutions or performing enzymatic reactions that will generate 4-nitrophenol.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Wear a lab coat.

-

-

Storage: Store 4-Nitrophenyl-α-L-rhamnopyranoside at -20°C in a tightly sealed container in a dry and well-ventilated place.

-

Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Accidental Release and Waste Disposal

Accidental Release Measures

-

Small Spills (Solid): Gently sweep up the material, avoiding dust formation, and place it in a sealed container for disposal.

-

Large Spills (Solid): Evacuate the area. Wear appropriate PPE and respiratory protection. Moisten the powder to prevent dusting and shovel it into a labeled container for disposal.

-

Spills (Solution): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Waste Disposal

Dispose of waste containing 4-Nitrophenyl-α-L-rhamnopyranoside and its hydrolysis product, 4-nitrophenol, as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.

Experimental Protocols

4-Nitrophenyl-α-L-rhamnopyranoside is a key substrate for determining α-L-rhamnosidase activity. The following is a general protocol for a colorimetric enzyme assay.

Principle of the Assay

The enzymatic hydrolysis of the colorless substrate, 4-Nitrophenyl-α-L-rhamnopyranoside, by α-L-rhamnosidase yields L-rhamnose and 4-nitrophenol. Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate ion, which has a distinct yellow color with an absorbance maximum at 405-410 nm. The rate of formation of this yellow product is directly proportional to the enzyme activity.

Figure 1: Enzymatic hydrolysis of 4-Nitrophenyl-α-L-rhamnopyranoside.

Preparation of a 4-Nitrophenol Standard Curve

A standard curve is necessary to correlate the absorbance at 405-410 nm with the concentration of 4-nitrophenol produced in the enzymatic reaction.

-

Prepare a stock solution of 4-nitrophenol (e.g., 1 mM) in the assay buffer.

-

Perform serial dilutions of the stock solution to create a range of known concentrations (e.g., 0, 10, 20, 50, 100, 200 µM).

-

To each dilution, add a stop solution (e.g., 1 M Na₂CO₃) to ensure an alkaline pH.

-

Measure the absorbance of each standard at 405-410 nm using a spectrophotometer.

-

Plot the absorbance values against the corresponding concentrations of 4-nitrophenol to generate a standard curve.

α-L-Rhamnosidase Activity Assay Protocol

-

Prepare the reaction mixture: In a microcentrifuge tube or a well of a 96-well plate, combine the appropriate buffer (e.g., sodium acetate buffer, pH 4.0-6.0) and a solution of 4-Nitrophenyl-α-L-rhamnopyranoside (e.g., final concentration of 1-5 mM).

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme solution to the reaction mixture.

-

Incubate the reaction for a specific period (e.g., 10-30 minutes) at the chosen temperature. The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding a stop solution (e.g., 1 M Na₂CO₃). This will raise the pH and stop the enzymatic activity, while also allowing the color of the 4-nitrophenolate to develop.

-

Measure the absorbance of the solution at 405-410 nm.

-

Calculate the concentration of 4-nitrophenol produced using the standard curve.

-

Determine the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of protein.

Figure 2: General workflow for an α-L-rhamnosidase activity assay.

Logical Workflow for Safe Handling

A systematic approach to handling 4-Nitrophenyl-α-L-rhamnopyranoside and its reaction products is crucial for maintaining a safe laboratory environment.

Figure 3: Logical workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can safely and effectively utilize 4-Nitrophenyl-α-L-rhamnopyranoside in their experimental work, ensuring both personal safety and the generation of reliable scientific data. Always consult your institution's specific safety protocols and the latest Safety Data Sheets for the chemicals you are working with.

Methodological & Application

Application Notes and Protocols for the 4-Nitrophenylrhamnoside α-L-Rhamnosidase Assay

Introduction

α-L-Rhamnosidases (EC 3.2.1.40) are enzymes that catalyze the hydrolysis of terminal α-L-rhamnose residues from a variety of glycosides and polysaccharides.[1][2] These enzymes are of significant interest in various industries, including food and beverage for debittering citrus fruit juices and enhancing wine aromas, as well as in the pharmaceutical sector for the modification of natural product glycosides.[1][3] The 4-nitrophenylrhamnoside (pNPR) α-L-rhamnosidase assay is a widely used, simple, and sensitive method for determining the activity of these enzymes.[4][5]

This colorimetric assay utilizes p-nitrophenyl-α-L-rhamnopyranoside as a chromogenic substrate.[6][7] The enzymatic cleavage of this substrate by α-L-rhamnosidase releases L-rhamnose and p-nitrophenol.[4][7] When the reaction is stopped by the addition of a basic solution, such as sodium carbonate, the p-nitrophenol is converted to the p-nitrophenolate anion, which imparts a yellow color to the solution.[5] The intensity of this color, which is directly proportional to the amount of p-nitrophenol released, can be quantified by measuring the absorbance at a specific wavelength, typically 405 nm or 410 nm.[1][8][9]

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the glycosidic bond in 4-nitrophenyl-α-L-rhamnopyranoside by α-L-rhamnosidase, yielding L-rhamnose and 4-nitrophenol (p-nitrophenol). The reaction is terminated, and the color is developed by the addition of a strong base, which deprotonates the p-nitrophenol to form the p-nitrophenolate ion. The concentration of the colored product is then determined spectrophotometrically.

Caption: Principle of the α-L-rhamnosidase assay.

Quantitative Data Summary

The optimal conditions for α-L-rhamnosidase activity can vary depending on the source of the enzyme. The following table summarizes key quantitative data from studies on α-L-rhamnosidases from different microbial sources, using p-nitrophenyl-α-L-rhamnopyranoside as the substrate.

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Km (mM) | Vmax (U/mg or µmol/mg/min) | Reference |

| Aspergillus nidulans | 4.5 - 6.0 | 60 | 0.27 | 64.6 U/mg | [10] |

| Pichia angusta | 6.0 | ~40 | - | - | [9] |

| Bacillus amyloliquefaciens | 6.0 | 40 | 15.09 mg/ml | 2.22 mg/ml/min | [11] |

| Papiliotrema laurentii | 7.0 | 55 | 1.38 | 24.64 µmol/mg/min | [12] |

Note: The units for Km and Vmax may vary between studies.

Experimental Protocol

This protocol provides a general method for the assay. Optimal conditions, such as buffer pH, incubation time, and temperature, may need to be optimized for specific enzymes.

Materials and Reagents

-

α-L-Rhamnosidase enzyme solution (of unknown activity or purified standard)

-

p-Nitrophenyl-α-L-rhamnopyranoside (pNPR) substrate solution (e.g., 2 mM in buffer)

-

Sodium phosphate buffer (e.g., 50 mM, pH 6.5) or another suitable buffer

-

Sodium carbonate (Na₂CO₃) stop solution (e.g., 1 M)

-

Microcentrifuge tubes or 96-well microplate

-

Pipettes

-

Incubator or water bath

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

Procedure

-

Reagent Preparation:

-

Prepare the desired buffer to the optimal pH for the enzyme being tested.

-

Dissolve pNPR in the buffer to the desired final concentration (e.g., 2 mM).

-

Prepare the sodium carbonate stop solution.

-

Prepare serial dilutions of the enzyme solution in the buffer.

-

-

Enzyme Reaction:

-

Pipette a specific volume of the substrate solution (e.g., 200 µL) into each reaction tube or well.[9]

-

Pre-incubate the substrate at the optimal temperature for the enzyme (e.g., 30°C) for a few minutes.[9]

-

Initiate the reaction by adding a specific volume of the appropriately diluted enzyme solution (e.g., 200 µL) to the substrate.[9]

-

Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10 minutes).[9] It is crucial that the reaction time is within the linear range of the assay.

-

Prepare a blank for each enzyme concentration by adding the enzyme to the substrate after the addition of the stop solution.

-

-

Stopping the Reaction and Color Development:

-

Terminate the reaction by adding a volume of the sodium carbonate stop solution (e.g., 1.6 mL for a total reaction volume of 2 mL).[9]

-

-

Data Acquisition:

-

Measure the absorbance of the solution at 405 nm using a spectrophotometer.[9]

-

Subtract the absorbance of the blank from the absorbance of the corresponding sample.

-

-

Calculation of Enzyme Activity:

-

Use a standard curve of p-nitrophenol of known concentrations to determine the amount of p-nitrophenol released in the enzymatic reaction.

-

One unit (U) of α-L-rhamnosidase activity is typically defined as the amount of enzyme that releases 1 µmole of p-nitrophenol per minute under the specified assay conditions.[9]

-

Caption: Experimental workflow for the α-L-rhamnosidase assay.

Concluding Remarks

The this compound α-L-rhamnosidase assay is a robust and efficient method for determining enzyme activity. Its simplicity and reliance on standard laboratory equipment make it an invaluable tool for researchers and professionals in drug development and biotechnology. For optimal results, it is recommended to determine the specific optimal conditions for the particular α-L-rhamnosidase being investigated.

References

- 1. Enzyme Activity Measurement for Alpha-L-Rhamnosidase [creative-enzymes.com]

- 2. Microbial α-L-Rhamnosidases of Glycosyl Hydrolase Families GH78 and GH106 Have Broad Substrate Specificities toward α-L-Rhamnosyl- and α-L-Mannosyl-Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A method for assaying the rhamnosidase activity of naringinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycosynth - p-Nitrophenyl alpha-L-rhamnopyranoside [glycosynth.co.uk]

- 7. biocat.com [biocat.com]

- 8. caymanchem.com [caymanchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Stork: Purification and characterization of an alpha-L-rhamnosidase from Aspergillus nidulans [storkapp.me]

- 11. ajbls.com [ajbls.com]

- 12. Purification and Characterization of a Novel α-L-Rhamnosidase from Papiliotrema laurentii ZJU-L07 and Its Application in Production of Icariin from Epimedin C - PMC [pmc.ncbi.nlm.nih.gov]

Measuring α-L-Rhamnosidase Activity: A Detailed Guide Using 4-Nitrophenyl-α-L-rhamnopyranoside

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the accurate measurement of enzyme activity is paramount. This document provides a comprehensive guide to quantifying the activity of α-L-rhamnosidase using the chromogenic substrate 4-Nitrophenyl-α-L-rhamnopyranoside (pNPR). α-L-rhamnosidases (EC 3.2.1.40) are glycoside hydrolases that catalyze the cleavage of terminal α-L-rhamnose residues from a variety of glycoconjugates.[1][2] These enzymes are of significant interest in the food and beverage industry for applications such as debittering citrus juices and enhancing wine aromas, as well as in the pharmaceutical sector for the modification of natural product glycosides.[1][2]

The assay described herein is a simple and reliable spectrophotometric method. The underlying principle involves the enzymatic hydrolysis of the colorless substrate, pNPR, to release L-rhamnose and a yellow-colored product, p-nitrophenol (pNP). The rate of p-nitrophenol formation, which is directly proportional to the enzyme activity, can be quantified by measuring the increase in absorbance at a specific wavelength.[3][4][5]

Principle of the Assay

The enzymatic reaction is as follows:

4-Nitrophenyl-α-L-rhamnopyranoside + H₂O --(α-L-rhamnosidase)--> L-rhamnose + 4-Nitrophenol

The liberated p-nitrophenol, under alkaline conditions, forms the p-nitrophenolate anion, which exhibits a strong absorbance at approximately 405-415 nm.[1][4][6] The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced and thus to the α-L-rhamnosidase activity.

Experimental Workflow

Figure 1. A diagram illustrating the experimental workflow for the α-L-rhamnosidase activity assay.

Detailed Experimental Protocol

This protocol provides a general framework for measuring α-L-rhamnosidase activity. Optimal conditions such as pH, temperature, and substrate concentration may vary depending on the source of the enzyme and should be determined empirically.

Materials and Reagents:

-

4-Nitrophenyl-α-L-rhamnopyranoside (pNPR)

-

α-L-rhamnosidase enzyme solution

-

Sodium phosphate buffer (e.g., 50-100 mM, pH 6.0-7.0) or another suitable buffer system.[4][7][8]

-

Sodium carbonate (Na₂CO₃) solution (e.g., 1 M) to stop the reaction.[4]

-

p-Nitrophenol (pNP) for standard curve

-

Spectrophotometer (plate reader or cuvette-based)

-

Microcentrifuge tubes or 96-well microplate

-

Incubator or water bath

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution: Prepare a stock solution of pNPR (e.g., 10 mM) in the assay buffer. Gentle warming or sonication may be required for complete dissolution.[9]

-

Assay Buffer: Prepare the desired buffer at the optimal pH for the enzyme.

-

Enzyme Solution: Dilute the enzyme solution in the assay buffer to a concentration that results in a linear rate of reaction over the desired time course.

-

Stopping Reagent: Prepare a 1 M solution of Na₂CO₃ in deionized water.

-

-

p-Nitrophenol Standard Curve:

-

Prepare a series of dilutions of a pNP stock solution in the assay buffer containing the stopping reagent.

-

Measure the absorbance of each dilution at the chosen wavelength (e.g., 405 nm).

-

Plot the absorbance versus the concentration of pNP to generate a standard curve. This curve will be used to convert the change in absorbance to the amount of product formed.

-

-

Enzymatic Reaction:

-

Set up the reaction mixtures in microcentrifuge tubes or a 96-well plate. A typical reaction mixture may contain:

-

Include appropriate controls:

-

Blank: Contains all components except the enzyme solution (add buffer instead).

-

Substrate Blank: Contains all components except the substrate (add buffer instead).

-

-

Pre-incubate the reaction components at the optimal temperature for the enzyme (e.g., 30-55°C) for a few minutes.[4][7]

-

Initiate the reaction by adding the enzyme solution.

-

-

Incubation and Termination:

-

Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.[4]

-

Stop the reaction by adding a defined volume of the stopping reagent (e.g., 1 M Na₂CO₃).[4] The addition of the alkaline solution will also develop the yellow color of the p-nitrophenolate ion.

-

-

Absorbance Measurement:

-

Calculation of Enzyme Activity:

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Use the pNP standard curve to determine the concentration of p-nitrophenol released in each sample.

-

Calculate the enzyme activity using the following formula:

Activity (U/mL) = (µmol of pNP released) / (incubation time (min) x volume of enzyme (mL))

-

One unit (U) of α-L-rhamnosidase activity is typically defined as the amount of enzyme that liberates 1 µmole of p-nitrophenol per minute under the specified assay conditions.[4][8]

-

Data Presentation: Enzyme Characteristics

The optimal conditions and kinetic parameters for α-L-rhamnosidases can vary significantly depending on their source. The following table summarizes these parameters from various organisms.

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | K_m (mM) for pNPR | V_max (µmol/mg/min) for pNPR | Reference |

| Pichia angusta | 6.0 | ~40 | - | - | [4] |

| Papiliotrema laurentii ZJU-L07 | 7.0 | 55 | 1.38 | 24.64 | [7] |

| Bacillus amyloliquefaciens-D1 | 6.0 | 40 | 15.09 mg/ml | 2.22 mg/ml/min | [10] |

| Dictyoglomus thermophilum | 5.0 | 95 | 0.054 | - | [11] |

| Recombinant (Prokaryote) | 6.5 | 50 | - | - | [8] |

| Bifidobacterium C118 | 6.0 | 50 | - | - | [6] |

Signaling Pathway and Logical Relationships

Figure 2. The enzymatic hydrolysis of pNPR by α-L-rhamnosidase.

Conclusion

The use of 4-Nitrophenyl-α-L-rhamnopyranoside provides a robust and straightforward method for the determination of α-L-rhamnosidase activity. This assay is highly sensitive and can be adapted for high-throughput screening, making it an invaluable tool for researchers in various fields, including enzymology, biotechnology, and drug discovery.[12] By understanding the principles and following the detailed protocol outlined in this document, scientists can obtain accurate and reproducible measurements of α-L-rhamnosidase activity, facilitating their research and development endeavors.

References

- 1. Enzyme Activity Measurement for Alpha-L-Rhamnosidase [creative-enzymes.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. caymanchem.com [caymanchem.com]

- 6. A Novel Ginsenoside-Transforming α-L-Rhamnosidase from Bifidobacterium: Screening, Characterization and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification and Characterization of a Novel α-L-Rhamnosidase from Papiliotrema laurentii ZJU-L07 and Its Application in Production of Icariin from Epimedin C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alpha-Rhamnosidase prokaryote Enzyme | Megazyme [megazyme.com]

- 9. benchchem.com [benchchem.com]

- 10. ajbls.com [ajbls.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A method for assaying the rhamnosidase activity of naringinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Preparation of 4-Nitrophenyl-α-L-rhamnopyranoside Stock Solution

Application Note

4-Nitrophenyl-α-L-rhamnopyranoside (pNPR) is a widely utilized chromogenic substrate for the detection of α-L-rhamnosidase activity. The enzymatic hydrolysis of pNPR by α-L-rhamnosidase releases 4-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. This application note provides a detailed protocol for the preparation of a pNPR stock solution, a critical first step for ensuring accurate and reproducible results in enzymatic assays. Proper preparation and storage of the stock solution are essential for maintaining its stability and integrity.

The following protocol outlines the necessary materials, a step-by-step procedure for solubilization, and recommended storage conditions. Adherence to this protocol will help researchers, scientists, and drug development professionals in achieving reliable enzymatic measurements.

Quantitative Data Summary

A summary of the key quantitative data for 4-Nitrophenyl-α-L-rhamnopyranoside is provided in the table below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₅NO₇ | [1][2] |

| Molecular Weight | 285.25 g/mol | [1][2] |

| CAS Number | 18918-31-5 | [1] |

| Appearance | White to slightly yellow powder | [2] |

| Solubility in DMSO | ≥ 50 mg/mL | [3] |

| Recommended Stock Solution Concentration | 10-50 mg/mL in DMSO | [3] |

| Recommended Storage (Stock Solution) | -20°C (up to 1 month), -80°C (up to 6 months) | [3] |

Experimental Protocol

This protocol describes the preparation of a 10 mg/mL stock solution of 4-Nitrophenyl-α-L-rhamnopyranoside in dimethyl sulfoxide (DMSO).

Materials:

-

4-Nitrophenyl-α-L-rhamnopyranoside (pNPR) powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes or amber vials

-

Analytical balance

-

Vortex mixer

-

Pipettes and sterile pipette tips

Procedure:

-

Calculate the required mass of pNPR: To prepare 1 mL of a 10 mg/mL stock solution, weigh out 10 mg of pNPR powder using an analytical balance.

-

Aliquot DMSO: In a fume hood, carefully transfer 1 mL of anhydrous DMSO into a clean microcentrifuge tube or amber vial.

-

Dissolve pNPR in DMSO: Add the weighed pNPR powder to the DMSO.

-